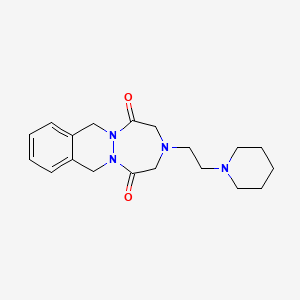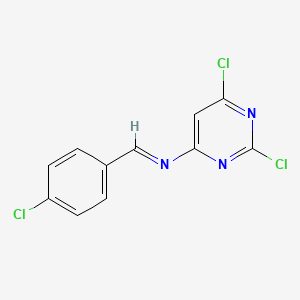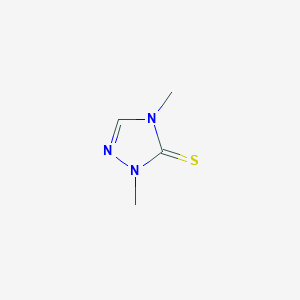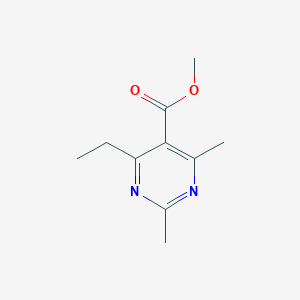
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Aplicaciones Científicas De Investigación
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .
Comparación Con Compuestos Similares
- Methyl 2,4-dimethyl-6-ethylpyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 4-ethyl-2,6-dimethyl-, methyl ester
Comparison: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the ethyl group at position 4 and the methyl groups at positions 2 and 6 can influence its interaction with biological targets and its overall stability .
Propiedades
Número CAS |
832090-49-0 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3 |
Clave InChI |
QUTCCFHUMATBDF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC(=C1C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


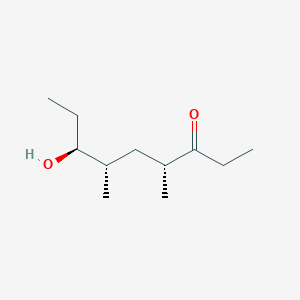
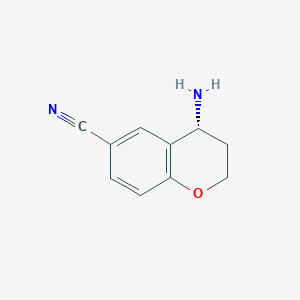
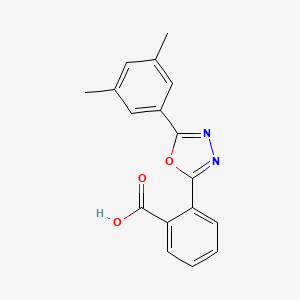
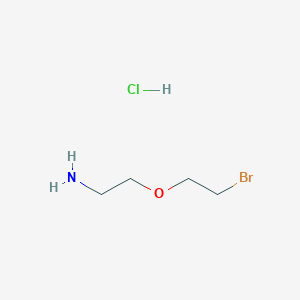
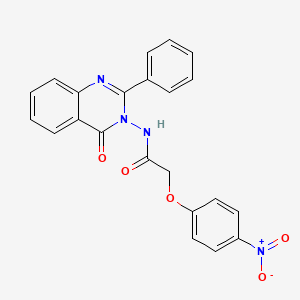
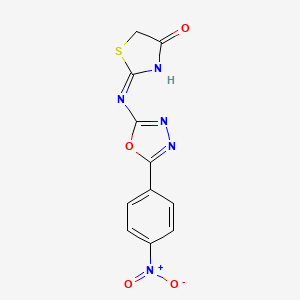
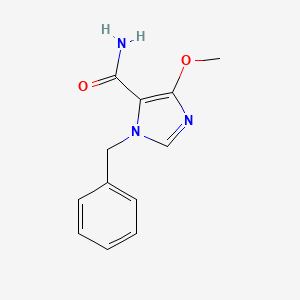
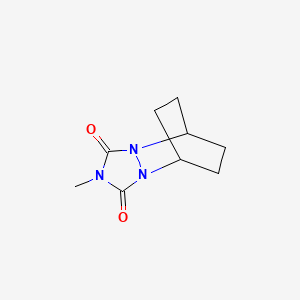
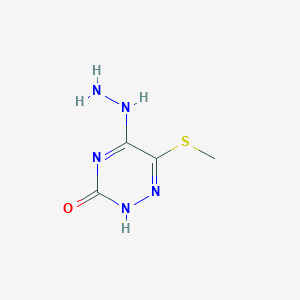
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
